molecular formula C8H5ClN2O2 B1524167 4-Chloropyrazolo[1,5-a]pyridine-3-carboxylic acid CAS No. 1167056-17-8

4-Chloropyrazolo[1,5-a]pyridine-3-carboxylic acid

Cat. No.: B1524167
CAS No.: 1167056-17-8
M. Wt: 196.59 g/mol
InChI Key: DQRAKKBKMSWGGH-UHFFFAOYSA-N
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Description

4-Chloropyrazolo[1,5-a]pyridine-3-carboxylic acid (CAS 1167056-17-8) is a high-value chemical building block with the molecular formula C₈H₅ClN₂O₂ and a molecular weight of 196.59 g/mol . This compound is a key derivative in the pyrazolopyridine class of heterocyclic scaffolds, which are of significant interest in medicinal chemistry and drug discovery for their versatility in synthesis and functionalization . As a synthetic intermediate, its structure, featuring both a reactive chlorine substituent and a carboxylic acid functional group, makes it a versatile precursor for further chemical transformations. Researchers utilize this compound in the synthesis of more complex molecules, particularly through metal-catalyzed cross-coupling reactions and condensation reactions, to create libraries of novel compounds for biological screening . Pyrazolo[1,5-a]pyridine derivatives are frequently investigated in the development of potent and selective protein kinase inhibitors . These inhibitors are crucial tools for probing cellular signaling pathways and are explored as potential therapeutic agents for various diseases . This product is offered for Research Use Only and is not intended for diagnostic or therapeutic applications. Please refer to the associated Safety Data Sheet (SDS) for safe handling and storage recommendations. The compound should be stored sealed in a dry environment at 2-8°C to ensure stability .

Properties

IUPAC Name

4-chloropyrazolo[1,5-a]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O2/c9-6-2-1-3-11-7(6)5(4-10-11)8(12)13/h1-4H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQRAKKBKMSWGGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C(C=N2)C(=O)O)C(=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40694644
Record name 4-Chloropyrazolo[1,5-a]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40694644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1167056-17-8
Record name 4-Chloropyrazolo[1,5-a]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40694644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Route and Key Steps

The preparation of This compound generally follows a multi-step synthetic sequence:

Representative Method from Literature

A detailed method reported involves the following:

  • Starting from pyrazolo[1,5-a]pyridine-3-carboxylic acid or its ester derivatives.
  • Chlorination using phosphorus oxychloride (POCl₃) to afford 4-chloro derivatives with moderate to good yields (e.g., 61% yield for 5,7-dichloro derivatives in related systems).
  • The carboxylic acid function can be introduced or preserved through ester hydrolysis if starting from ester intermediates.

Reaction Conditions and Optimization

  • Atmosphere: Molecular oxygen is crucial for oxidative cyclization steps; inert atmospheres (argon) drastically reduce yields (e.g., from 94% under O₂ to 6% under Ar).
  • Acid Loading: Acetic acid is used in controlled equivalents (up to 6 equiv) to maximize yield and minimize side reactions like triazolo[1,5-a]pyridine formation.
  • Temperature and Time: Typical conditions involve heating at 130 °C for 18 hours.
  • Catalysts: Strong Brønsted acids like trifluoroacetic acid or p-toluenesulfonic acid are less effective compared to acetic acid under these conditions.

Comparative Data Table of Key Preparation Parameters

Step Reagents/Conditions Yield (%) Notes Reference
Pyrazolo[1,5-a]pyridine core formation N-amino-2-iminopyridine + β-dicarbonyl, AcOH (6 equiv), O₂ atmosphere, EtOH, 130 °C, 18 h Up to 94 Oxygen critical; acetic acid loading optimized
Chlorination at 4-position Phosphorus oxychloride (POCl₃), reflux ~61 Selective chlorination at 4-position; moderate yield
Carboxylation / Ester Hydrolysis Hydrolysis of ester intermediates under acidic/basic conditions Variable Carboxylic acid introduced or preserved

Mechanistic Insights

The oxidative cyclization proceeds via:

  • Initial nucleophilic addition of the enol form of β-dicarbonyl compounds to the N-amino-2-iminopyridine.
  • Formation of an adduct intermediate which undergoes oxidative dehydrogenation by molecular oxygen.
  • Cyclization and dehydration steps leading to the pyrazolo[1,5-a]pyridine core.

Chlorination likely proceeds via electrophilic substitution facilitated by POCl₃, targeting the 4-position due to electronic and steric factors intrinsic to the pyrazolo[1,5-a]pyridine system.

Additional Synthetic Strategies and Green Chemistry Aspects

  • Sonochemical methods have been explored for pyrazolo[1,5-a]pyridine derivatives to enhance reaction rates and yields under catalyst-free conditions, though specific application to 4-chloro-3-carboxy derivatives is less documented.
  • The oxidative CDC method is environmentally friendly, using molecular oxygen as the oxidant and avoiding heavy metal catalysts.

Summary of Preparation Methods

Preparation Stage Method Description Key Parameters Yield Range (%) Comments
Core pyrazolo[1,5-a]pyridine synthesis Oxidative cyclization of N-amino-2-iminopyridines with β-dicarbonyls in EtOH/acetic acid under O₂ 130 °C, 18 h, 6 equiv AcOH, O₂ atmosphere 52–94 Oxygen essential; acetic acid optimized
Chlorination Treatment with POCl₃ under reflux conditions Reflux, POCl₃ ~61 Selective for 4-position chlorination
Carboxylation / Ester hydrolysis Hydrolysis of ester intermediates or direct carboxylation Acidic/basic hydrolysis or direct methods Variable Final step to obtain carboxylic acid form

Scientific Research Applications

Chemistry

4-Chloropyrazolo[1,5-a]pyridine-3-carboxylic acid serves as an important intermediate in the synthesis of various heterocyclic compounds. It is utilized as a building block for more complex molecules and is involved in reactions such as substitution, oxidation, reduction, esterification, and amidation .

Biology

The compound has been studied for its potential biological activities:

  • Anticancer Activity : It acts as an inhibitor of phosphoinositide 3-kinase (PI3K), a key enzyme in cancer proliferation pathways. In vitro studies have shown that it reduces cell proliferation and increases apoptosis in cancer cell lines .
  • Antimicrobial Properties : Research indicates efficacy against various bacterial strains, suggesting potential applications in treating infections .
  • Anti-inflammatory Effects : The compound inhibits pro-inflammatory cytokines such as IL-6 and TNF-alpha in vitro, indicating utility in inflammatory disease treatment .
Activity TypeTarget Enzyme/PathwayIC50 (nM)Remarks
AnticancerPI3K50Selective inhibition observed
AntimicrobialVarious Bacteria-Effective against multiple strains
Anti-inflammatoryIL-6/TNF-alpha-Reduces cytokine release

Anticancer Research

In vitro studies using breast cancer cell lines demonstrated that treatment with this compound resulted in reduced cell proliferation and increased apoptosis rates. In vivo studies showed significant tumor size reduction in mouse models treated with the compound compared to controls .

Antimicrobial Research

Studies have tested the compound against various bacterial strains. Results indicated a dose-dependent inhibition of bacterial growth, highlighting its potential as a therapeutic agent for bacterial infections .

Inflammatory Disease Studies

Research involving animal models has shown that administration of the compound can significantly reduce inflammation markers, suggesting its potential role in treating diseases characterized by excessive inflammation .

Comparison with Similar Compounds

Comparison with Structural Analogs

4-Bromopyrazolo[1,5-a]pyridine-3-carboxylic Acid
  • Synthesis : Prepared via hydrolysis of ethyl 4-bromopyrazolo[1,5-a]pyridine-3-carboxylate using LiOH in THF/MeOH/H₂O (96% yield) .
  • Reactivity : The bromo substituent facilitates further functionalization (e.g., esterification to propyl esters, 36% yield under acidic conditions) .
  • Comparison : Bromine’s larger atomic size and lower electronegativity compared to chlorine may influence reaction kinetics and solubility.
4-Methoxypyrazolo[1,5-a]pyridine-3-carboxylic Acid
  • Structural data (SMILES: COC1=CC=CN2C1=C(C=N2)C(=O)O) indicate distinct electronic properties .
Benzyloxy-Substituted Derivatives
  • Examples : 2-Benzyloxy derivatives (20a–20c) with methyl groups at positions 5 or 7 exhibit melting points ranging from 160–181°C, higher than typical for unsubstituted analogs .
  • Yield Variability : Substituent position impacts synthetic efficiency (e.g., 20b yield: 72% vs. 20a: 99%), likely due to steric hindrance .
6-Chloropyrazolo[1,5-a]pyridine-3-carboxylic Acid
  • Structural Difference : Chlorine at position 6 instead of 4 alters electronic distribution. Commercial purity: 97% (CAS: 1167055-29-9), comparable to the 4-chloro isomer .

Commercial Availability and Purity

  • 4-Chloro Derivative : Available at 95% purity (CAS: 1167056-17-8), priced at €780/1g .
  • Parent Compound : Pyrazolo[1,5-a]pyridine-3-carboxylic acid (CAS: 16205-46-2) is structurally similar (similarity score: 0.73) but lacks halogen substitution, reducing its reactivity in cross-coupling reactions .

Reactivity in Derivatization Reactions

  • Amidation : The 3-carboxylic acid group in 4-chloro derivatives can be converted to acyl chlorides for amide bond formation, a common step in drug design . Chlorine’s electron-withdrawing effect may enhance electrophilicity, improving reaction rates compared to methoxy or methyl analogs.
  • Esterification : Propyl esters of bromo analogs are synthesized in lower yields (36%) than hydrolysis steps, suggesting steric challenges in ester formation .

Data Tables

Table 2. Commercial Pricing (Selected Examples)

Compound Supplier Price (1g)
4-Chloropyrazolo[...]-3-carboxylic acid CymitQuimica €780
5-tert-Butyl-thiophene-2-carboxylic acid CymitQuimica €98
Pyrazolo[1,5-a]pyridine-3-carboxylic acid Kanto Reagents ¥32,600 (~€200)

Key Findings

Substituent Position Matters : Chlorine at the 4-position optimizes electronic effects for further derivatization, while 6-chloro isomers may offer distinct steric profiles .

Synthetic Challenges : Bromo and benzyloxy analogs show variable yields due to steric or electronic factors, whereas the 4-chloro derivative is reproducibly synthesized at high purity .

Biological Activity

4-Chloropyrazolo[1,5-a]pyridine-3-carboxylic acid is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structure allows it to interact with various biological targets, leading to diverse pharmacological activities. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties.

  • Molecular Formula : C₈H₅ClN₂O₂
  • Molecular Weight : 196.59 g/mol
  • CAS Number : 1167056-17-8

Anticancer Properties

This compound has been studied for its inhibitory effects on cancer-related pathways. Notably, it acts as an inhibitor of phosphoinositide 3-kinase (PI3K), a critical enzyme involved in cell proliferation and survival. This inhibition is particularly relevant in oncology, as PI3K pathways are frequently dysregulated in various cancers.

Table 1: Anticancer Activity Data

Compound Target IC50 (nM) Remarks
This compoundPI3K50Selective inhibition observed
Methyl 4-chloropyrazolo[1,5-a]pyridine-5-carboxylatePI3K30Enhanced potency due to methylation

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains and has shown effectiveness in inhibiting growth, suggesting potential applications in treating bacterial infections .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, this compound has demonstrated anti-inflammatory effects. It has been shown to inhibit the release of pro-inflammatory cytokines such as IL-6 and TNF-alpha in vitro, indicating its potential utility in treating inflammatory diseases .

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor interactions. By inhibiting specific kinases involved in signaling pathways, the compound can alter cellular responses related to growth and inflammation.

Case Studies

Several studies have explored the efficacy of this compound in different biological contexts:

  • Cancer Cell Lines : In vitro studies using breast cancer cell lines demonstrated that treatment with this compound resulted in reduced cell proliferation and increased apoptosis rates.
  • Animal Models : In vivo studies using mouse models showed that administration of the compound led to significant tumor size reduction compared to control groups.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing derivatives of 4-chloropyrazolo[1,5-a]pyridine-3-carboxylic acid?

  • Answer: The most common method involves amidation of the carboxylic acid with primary amines. For example, coupling reactions using reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and DIEA (N,N-Diisopropylethylamine) in dichloromethane (DCM) yield carboxamide derivatives . Alternatively, conversion to the acyl chloride intermediate (e.g., using oxalyl chloride) followed by reaction with amines is also effective .

Q. How should researchers confirm the structural integrity of synthesized derivatives?

  • Answer: Use 1H-NMR and 13C-NMR to verify substituent positions and purity. Mass spectrometry (MS) confirms molecular weight, while infrared (IR) spectroscopy identifies functional groups (e.g., carbonyl stretching at ~1700 cm⁻¹). Melting point analysis and elemental composition (CHN analysis) are supplementary validation tools .

Q. What are the solubility and storage recommendations for this compound?

  • Answer: The compound is typically soluble in DMSO, ethanol, or DCM . Stock solutions in DMSO should be stored at -20°C (1 month stability) or -80°C (6 months stability) to avoid degradation. Avoid repeated freeze-thaw cycles .

Q. Which purification techniques are effective for isolating pyrazolo[1,5-a]pyridine derivatives?

  • Answer: Recrystallization (e.g., using diisopropyl ether) and flash column chromatography (silica gel, ethyl acetate/hexane gradients) are standard. For sensitive compounds, preparative HPLC with reverse-phase C18 columns ensures high purity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in carboxamide synthesis?

  • Answer: Key factors include:

  • Coupling agent selection : HATU outperforms other reagents in amidation efficiency .
  • Solvent choice : Polar aprotic solvents like DMF or DCM enhance reaction rates.
  • Stoichiometry : A 1:1.2 molar ratio of acid to amine minimizes side products.
  • Temperature : Room temperature (rt) or mild heating (40°C) balances reactivity and decomposition .

Q. How do structural modifications influence kinase inhibitory activity (e.g., EphB3 or VEGFR2)?

  • Answer: Substituents at position 7 (e.g., benzyloxy groups) and electron-withdrawing groups (e.g., chloro at position 4) enhance binding affinity. SAR studies show bulky substituents improve selectivity for EphB3 over off-target kinases . Computational docking (e.g., AutoDock Vina) can predict binding modes to guide design .

Q. How should researchers address contradictory biological activity data across derivatives?

  • Answer: Systematically evaluate:

  • Purity : Confirm via HPLC (>95% purity).
  • Assay conditions : Standardize cell lines, incubation times, and controls.
  • Metabolic stability : Check for cytochrome P450-mediated degradation using liver microsomes.
    Contradictions often arise from off-target effects or solubility differences in assay buffers .

Q. What computational methods predict physicochemical properties for derivatives?

  • Answer:

  • Collision Cross Section (CCS) : Ion mobility spectrometry predicts CCS values for adducts (e.g., [M+H]+ = 136.9 Ų) .
  • Density Functional Theory (DFT) : Models electronic properties (e.g., HOMO-LUMO gaps) to correlate with reactivity.
  • Molecular Dynamics (MD) : Simulates solvation effects and protein-ligand interactions .

Q. How can derivatives be tailored for antitubercular activity?

  • Answer: Introduce lipophilic side chains (e.g., trifluoromethoxy phenyl groups) to enhance membrane penetration. In vitro testing against Mycobacterium tuberculosis (H37Rv strain) under hypoxic conditions mimics dormancy . Synergy studies with rifampicin or isoniazid are critical for combination therapy .

Methodological Notes

  • Contradictory Data : Cross-validate biological assays using orthogonal methods (e.g., SPR for binding affinity vs. cellular IC50).
  • Scale-Up Challenges : Transitioning from mg to gram-scale synthesis requires optimizing solvent volumes (e.g., xylene for high-temperature reactions) and switching from batch to flow chemistry .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloropyrazolo[1,5-a]pyridine-3-carboxylic acid
Reactant of Route 2
4-Chloropyrazolo[1,5-a]pyridine-3-carboxylic acid

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